[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate
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Overview
Description
The compound “[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[143114,1903,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. Detailed synthetic routes would typically be found in specialized chemical literature or patents.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis to a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications or as a lead compound in drug discovery.
Industry: Use in the production of specialized materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural motifs. Examples could include other tetrahydroxy compounds or molecules with similar ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C48H46N4O20 |
---|---|
Molecular Weight |
998.9 g/mol |
IUPAC Name |
[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate |
InChI |
InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11- |
InChI Key |
GBZJIWQNTNUYGZ-BOPFTXTBSA-N |
Isomeric SMILES |
CC1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)/C |
Canonical SMILES |
CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C |
Origin of Product |
United States |
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